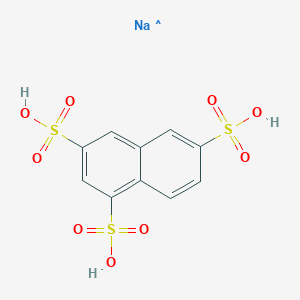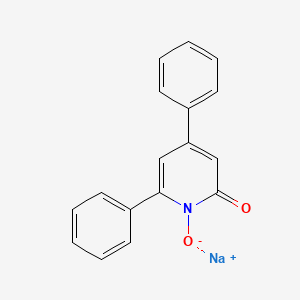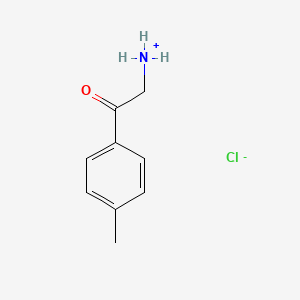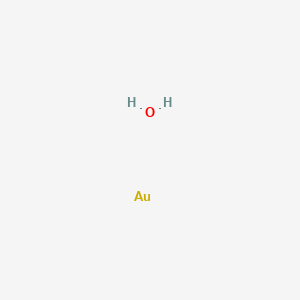
Gold-water
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gold oxide (Au2O3), also known as gold(III) oxide, is an inorganic compound composed of gold and oxygen. It appears as a red-brown solid and is known for its unique properties and applications in various fields. The compound decomposes at around 298°C and features square planar gold centers with both 2- and 3-coordinated oxides .
準備方法
Gold oxide can be synthesized through several methods, including:
Heating Amorphous Hydrated Gold(III) Oxide: This method involves heating amorphous hydrated gold(III) oxide with perchloric acid and an alkali metal perchlorate in a sealed quartz tube at approximately 250°C and 30 MPa.
Reactive Sputtering: Gold oxide films can be prepared by reactive sputtering from a gold target in an oxygen atmosphere.
Oxygen-dc Glow Discharge: Gold films can be treated with an oxygen-dc glow discharge to form gold oxide.
Electrochemical Methods: Anodic oxidation within an electrochemical cell can also produce gold oxide.
化学反応の分析
Gold oxide undergoes various chemical reactions, including:
Decomposition: Gold oxide decomposes into gold and oxygen when heated.
Reduction: It can be reduced to metallic gold using reducing agents such as hydrogen or carbon monoxide.
Oxidation: Gold oxide can act as an oxidizing agent in reactions with other compounds.
Common reagents used in these reactions include hydrogen, carbon monoxide, and various acids. The major products formed from these reactions are metallic gold and oxygen.
科学的研究の応用
Gold oxide has several scientific research applications, including:
Catalysis: It acts as a catalyst in the oxidation of carbon monoxide and other hydrocarbons.
Electronics: Gold oxide is used in the production of electronic components due to its unique electrical properties.
Nanotechnology: It is employed in the synthesis of gold nanoparticles, which have applications in various fields, including medicine and environmental science.
Glass Coloration: Gold oxide is used to impart color to glass.
Fuel Cells: It is utilized in fuel cell applications due to its ionic conductivity.
作用機序
The mechanism by which gold oxide exerts its effects is primarily through its ability to act as an oxidizing agent. The compound’s gold centers can undergo redox reactions, facilitating the transfer of electrons and promoting various chemical processes. The molecular targets and pathways involved include the oxidation of carbon monoxide and hydrocarbons, where gold oxide facilitates the conversion of these compounds into less harmful substances .
類似化合物との比較
Gold oxide can be compared with other similar compounds, such as:
Gold(I) Oxide (Au2O): Unlike gold(III) oxide, gold(I) oxide is less stable and is considered metastable.
Silver Oxide (Ag2O): Silver oxide is another noble metal oxide with similar oxidizing properties but different applications and stability.
Copper Oxide (CuO): Copper oxide is widely used in catalysis and electronics, similar to gold oxide, but has different chemical properties and reactivity.
Gold oxide’s uniqueness lies in its stability, high oxidation state, and specific applications in catalysis and electronics, which distinguish it from other metal oxides .
特性
分子式 |
AuH2O |
|---|---|
分子量 |
214.982 g/mol |
IUPAC名 |
gold;hydrate |
InChI |
InChI=1S/Au.H2O/h;1H2 |
InChIキー |
MPOKJOWFCMDRKP-UHFFFAOYSA-N |
正規SMILES |
O.[Au] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


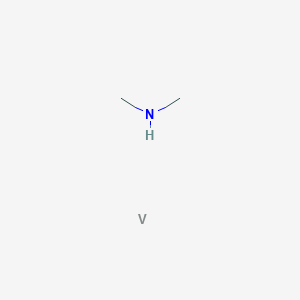
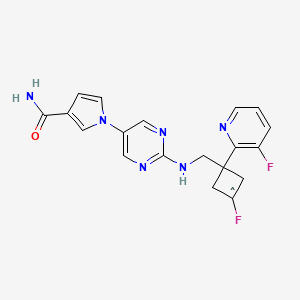
![Piperazine, 1-[3-(dimethoxymethylsilyl)propyl]-](/img/structure/B15133891.png)
![4-[[2-[(3-methoxyphenyl)methylcarbamoyl]-4-oxo-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B15133892.png)

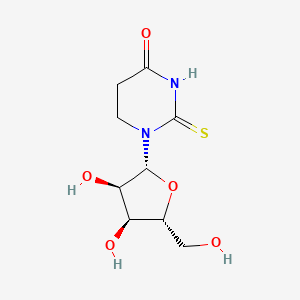
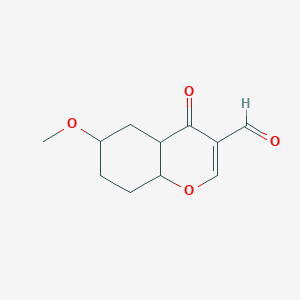
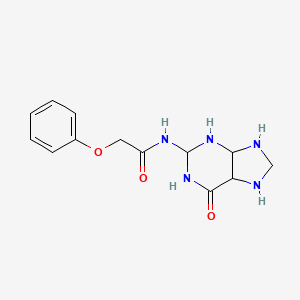
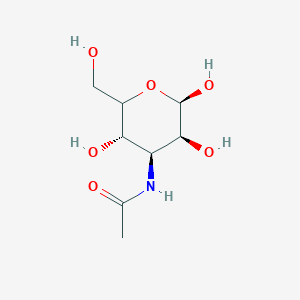
![9-Thia-3,7-diazatricyclo[8.4.0.02,7]tetradec-2-en-8-imine](/img/structure/B15133944.png)
